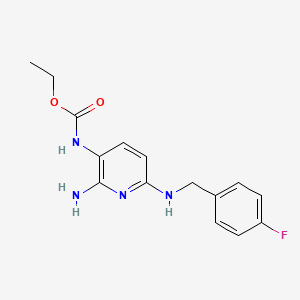

Flupirtine

Overview

Description

Flupirtine (ethyl N-[2-amino-6-(4-fluorobenzylamino)pyridin-3-yl]carbamate) is a non-opioid, centrally acting analgesic with muscle relaxant and neuroprotective properties . Approved for moderate pain management, it is effective in postoperative, musculoskeletal, cancer, and neuropathic pain . Its oral bioavailability is 90%, with a plasma half-life of 6.5–9.5 hours in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flupirtine can be synthesized through a multi-step process involving the reaction of 2-amino-6-chloropyridine with 4-fluorobenzylamine to form 2-amino-6-(4-fluorobenzylamino)pyridine. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound .

Industrial Production Methods: In industrial settings, this compound maleate is often produced using a dry granulation technique. The process involves mixing this compound maleate with calcium hydrogen phosphate, crospolyvinylpyrrolidone, magnesium stearate, and micropowder silica gel. The mixture is then granulated and filled into capsules .

Chemical Reactions Analysis

Metabolic Pathways and Biotransformation

Flupirtine is metabolized in the liver through three primary pathways:

Hydrolysis and Acetylation

-

Hydrolysis : this compound’s carbamate group is cleaved by carboxylesterase enzymes, yielding N-acetylated metabolite D13223 (20–30% pharmacological activity of parent compound) .

-

Acetylation : The hydrolyzed intermediate undergoes N-acetylation via N-acetyltransferase 2 (NAT2), forming non-toxic acetylated derivatives .

Oxidative Reactions

-

Peroxidase-Mediated Oxidation : Human myeloperoxidase (MPO) and horseradish peroxidase (HRP) oxidize this compound to reactive ortho- and para-azaquinone diimines (Figure 1 ) . These intermediates are implicated in hepatotoxicity due to covalent binding with cellular proteins .

Conjugation and Excretion

-

Glucuronidation : this compound undergoes N-glucuronidation, enhancing water solubility for renal excretion .

-

Glycine Conjugation : Oxidized metabolites conjugate with glycine, forming inert compounds like 4-fluorohippuric acid .

Table 1: Major Metabolites of this compound

| Metabolite | Pathway | Bioactivity | Excretion Route |

|---|---|---|---|

| D13223 | Hydrolysis + Acetylation | 20–30% activity | Urine (72%) |

| 4-Fluorohippuric acid | Oxidation + Conjugation | Inactive | Urine |

| Azaquinone diimines | Peroxidase oxidation | Reactive/toxic | Detoxified |

Quinone Diimine Formation

This compound’s hydrolyzed metabolite undergoes non-enzymatic oxidation to form quinone diimines , which are electrophilic and bind to glutathione or cellular macromolecules . This process parallels the toxicity mechanisms of paracetamol and diclofenac .

Detoxification Mechanisms

-

Glutathione Conjugation : Quinone diimines are neutralized by glutathione (GSH), forming non-toxic adducts. Depletion of GSH exacerbates toxicity .

-

NAT2 Polymorphism Impact : Slow acetylators (NAT2*5/*6/*7 alleles) exhibit higher susceptibility to liver injury due to reduced detoxification capacity .

Table 2: Enzymatic Contributions to this compound Metabolism

| Enzyme | Role | Genetic Risk Factor |

|---|---|---|

| Carboxylesterase | Hydrolysis of carbamate group | Not characterized |

| NAT2 | Acetylation of metabolites | Slow acetylators |

| Myeloperoxidase (MPO) | Oxidative activation | MPO polymorphisms |

Structural Modifications to Mitigate Toxicity

To circumvent quinone diimine formation, researchers modified this compound’s triaminopyridine scaffold:

Inverted Amide Derivatives

Replacing the carbamate group with an inverted amide (e.g., compound 36b ) reduced oxidation potential while enhancing K<sub>V</sub>7.2/3 channel activation (6× potency vs. This compound) .

Scientific Research Applications

Pharmacological Properties

Flupirtine has shown efficacy in various clinical and preclinical settings:

- Analgesic Effects : Effective in treating chronic pain conditions such as musculoskeletal pain, postoperative pain, migraine, and neuralgia. Studies indicate that this compound can enhance the effectiveness of opioids like morphine .

- Anticonvulsant Activity : Demonstrated potential in managing seizures, particularly in neonatal cases induced by hypoxia or ischemic injury .

- Neuroprotective Effects : Exhibits cytoprotective and anti-apoptotic properties, which may be beneficial in neurodegenerative diseases .

- Muscle Relaxation : Provides muscle-relaxing effects in conditions with increased muscle tension .

Pain Management

This compound's primary application lies in pain management. A meta-analysis highlighted its comparable efficacy to tramadol and superior tolerability compared to traditional analgesics. The following table summarizes key findings from clinical trials:

Neuroprotective Applications

This compound has been investigated for its neuroprotective capabilities, particularly in conditions like Creutzfeldt-Jakob disease (CJD). Research indicates improvements in cognitive function among patients treated with this compound, suggesting potential benefits for other neurodegenerative disorders as well .

Fibromyalgia Treatment

Recent studies have proposed this compound as a therapeutic option for fibromyalgia. A cohort study reported that patients experienced significant symptom improvement over extended treatment periods without serious adverse effects .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Chronic Pain Management : In a controlled trial involving patients with chronic musculoskeletal pain, this compound was found to significantly reduce pain levels compared to placebo, with participants reporting sustained benefits over time.

- Combination Therapy : An open-label study assessed this compound's role when combined with opioids for neuropathic pain. Results showed significant reductions in pain scores and opioid consumption among participants who continued treatment post-trial .

- Neurodegenerative Disease : In animal models of CLN3 disease, this compound administration resulted in improved behavioral outcomes and reduced neuronal loss, indicating its potential for treating similar neurodegenerative conditions .

Mechanism of Action

Flupirtine exerts its effects by opening neuronal potassium channels, specifically the KCNQ (Kv7) channels. This action stabilizes the resting membrane potential and reduces neuronal excitability. Additionally, this compound acts as an N-Methyl-D-aspartate (NMDA) receptor antagonist, although it does not bind directly to the receptor. It also upregulates Bcl-2, increases glutathione levels, and delays the loss of intermitochondrial membrane calcium retention capacity .

Comparison with Similar Compounds

Analgesic Efficacy

Opioids (Pentazocine, Morphine, Codeine)

Efficacy :

- Flupirtine demonstrated equivalent analgesia to pentazocine (30 mg IV) in postoperative and cancer pain, with superior tolerability .

- In cancer pain, 68% of patients reported "good" or "very good" pain relief with this compound vs. 50% with pentazocine .

- Synergistic effects were observed when combined with morphine (4:1 ratio), reversing hyperalgesia in bone cancer models .

- Advantages: No respiratory/cardiovascular depression or physical dependence . Fewer CNS side effects (e.g., sedation) compared to opioids .

Table 1: Analgesic Efficacy in Clinical Trials

NSAIDs (Diclofenac, Ketoprofen)

- This compound matched NSAIDs like diclofenac and ketoprofen in postoperative and dental pain .

- In third molar surgery, this compound had faster onset (30–60 minutes) and fewer gastrointestinal side effects than ketorolac .

Gabapentin and Tramadol

- This compound (10 mg/kg) showed anti-hyperalgesic effects comparable to gabapentin in neuropathic pain models .

- Tramadol had slower onset and higher side effects (30% vs. 16% with this compound) in postoperative pain .

Mechanism of Action

Kv7 Channel Activation

- Similar to retigabine, this compound activates Kv7.2/7.3 channels, reducing neuronal hyperexcitability .

NMDA Receptor Modulation

Table 2: Mechanistic Comparison

Pharmacokinetics

Table 3: Pharmacokinetic Properties

| Parameter | This compound | Pentazocine | Diclofenac | |

|---|---|---|---|---|

| Bioavailability | 90% (oral) | 60–70% (oral) | 50–60% (oral) | |

| Half-life | 6.5–9.5 hours | 2–4 hours | 1–2 hours | |

| Peak Plasma Time | 1.6–2 hours | 1–3 hours | 0.5–1.5 hours |

Adverse Effects

Biological Activity

Flupirtine is a unique compound known for its analgesic, neuroprotective, and muscle relaxant properties. It operates primarily as a selective opener of potassium channels, particularly the Kv7 subfamily, which plays a critical role in modulating neuronal excitability. This article delves into the biological activities of this compound, including its pharmacological mechanisms, clinical applications, and relevant research findings.

This compound's biological activity is primarily attributed to its interaction with various ion channels and receptors:

- Kv7 Potassium Channels : this compound selectively activates Kv7.2 to Kv7.5 channels, leading to hyperpolarization of the neuronal membrane potential. This action reduces the excitability of both neuronal and non-neuronal cells, making it effective in conditions characterized by cellular hyperexcitability .

- GABA Receptors : It also interacts with γ-aminobutyric acid type A (GABA_A) receptors, contributing to its muscle relaxant properties and potential anticonvulsant effects .

- NMDA Receptor Modulation : this compound exhibits indirect antagonism at NMDA receptors, which is crucial in managing pain and neuroprotection during ischemic events .

Pharmacological Properties

This compound has been investigated for various therapeutic applications due to its multifaceted pharmacological profile:

- Analgesic Effects : Clinical studies have demonstrated that this compound effectively alleviates pain through its action on Kv7 channels and inhibition of neurotransmitter release, such as calcitonin gene-related peptide (CGRP) .

- Neuroprotection : In experimental models of stroke, this compound has shown neuroprotective effects when administered before or after the onset of ischemia. It reduces intracellular calcium levels and calpain activation, thereby mitigating cell death pathways associated with ischemic injury .

- Muscle Relaxation : The compound's ability to enhance GABAergic activity contributes to its muscle relaxant effects, making it beneficial in treating conditions like spasticity .

Clinical Studies

Several clinical trials have explored the efficacy and safety of this compound:

- Pain Management : A study involving healthy subjects assessed the analgesic effects of this compound using various pain models. Results indicated significant pain relief associated with both immediate-release and modified-release formulations .

- Neuroprotection in Prion Diseases : In a randomized double-blind trial involving patients with Creutzfeldt-Jakob disease, this compound treatment was associated with a reduction in cognitive decline, although survival rates remained unchanged .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

- Absorption and Metabolism : Following oral administration, this compound is rapidly absorbed but shows incomplete bioavailability (approximately 72% for immediate-release). Genetic factors such as GSTP1 polymorphisms may influence its bioavailability and analgesic efficacy .

- Elimination : The compound has a half-life of approximately 6–10 hours, with about 8–12% eliminated as mercapturic acid derivatives via glutathione conjugation .

Data Summary

The following table summarizes key pharmacological properties and clinical findings related to this compound:

| Property | Description |

|---|---|

| Mechanism of Action | Selective Kv7 channel opener; GABA_A receptor modulator; NMDA antagonist |

| Therapeutic Uses | Analgesia, neuroprotection, muscle relaxation |

| Bioavailability | ~72% for immediate-release; ~60% for modified-release |

| Half-Life | 6–10 hours |

| Clinical Efficacy | Significant pain relief; reduced cognitive decline in prion diseases |

| Safety Profile | Incidence of liver injury estimated at 1 in 100,000 prescriptions |

Q & A

Basic Research Question: What are the primary molecular mechanisms underlying Flupirtine’s analgesic and neuroprotective effects?

Methodological Answer:

this compound’s dual mechanism involves activation of neuronal KV7 (KCNQ) potassium channels and potentiation of GABAA receptor activity. Experimental validation includes:

- Patch-clamp electrophysiology : Demonstrated that this compound shifts KV7 channel gating to more negative potentials, stabilizing resting membrane potential and reducing neuronal excitability .

- GABA receptor modulation : this compound enhances GABAergic inhibition by lowering the GABA concentration required for receptor activation, particularly in dorsal root ganglia and spinal cord neurons .

- Neuroprotection : Indirect NMDA receptor antagonism via enhanced Mg²⁺ block under depolarizing conditions, validated in models of cerebral ischemia .

Advanced Research Question: How can isobolographic analysis resolve contradictions in synergistic interactions between this compound and opioids (e.g., morphine)?

Methodological Answer:

Isobolography quantifies drug interactions (additivity, synergy, antagonism) by comparing experimental ED₅₀ values to theoretical additive doses. Key steps include:

- Dose-response curves : Establish individual ED₅₀ values for this compound and morphine using animal pain models (e.g., thermal hyperalgesia) .

- Fixed-ratio combinations : Administer this compound and morphine at ratios reflecting their ED₅₀ potency (e.g., 4:1 this compound:morphine) and measure combined efficacy .

- Statistical validation : Compare experimental ED₅₀,mix to theoretical ED₅₀,add. Synergy is confirmed if the interaction index (γ) < 1 .

- Contradiction resolution : Discrepancies may arise from differences in pain models (acute vs. neuropathic) or species-specific receptor expression.

Basic Research Question: Which preclinical models are optimal for studying this compound’s efficacy in epilepsy and seizure prevention?

Methodological Answer:

- Hypoxia-induced seizures : Neonatal rat pups (P10) exposed to low oxygen, with electroclinical seizures quantified via EEG. This compound (35 mg/kg) pretreatment blocks seizures, validated by Mann-Whitney tests .

- Kainate or pentylenetetrazole (PTZ) models : Measure seizure latency and severity in rodents, with this compound’s anticonvulsant effects compared to retigabine (a KV7-specific opener) .

- Ex vivo brain slices : Assess this compound’s modulation of hippocampal or thalamocortical network excitability using field potential recordings .

Advanced Research Question: How do discrepancies in this compound’s neuroprotective efficacy arise across ischemic stroke models?

Methodological Answer:

Variability stems from:

- Therapeutic time window : this compound reduces infarct volume only when administered ≤9 hours post-stroke in transient middle cerebral artery occlusion (MCAO) models, but not in permanent ischemia .

- Outcome measures : Motor coordination (e.g., rotarod performance) vs. histopathology (TUNEL+ cell counts) may yield conflicting results due to differential recovery timelines .

- Species and dosing : Higher doses (10 mg/kg) in mice show efficacy, whereas lower doses (1 mg/kg) fail, highlighting strict dose-response thresholds .

Basic Research Question: What pharmacokinetic methodologies ensure accurate quantification of this compound and its metabolites in plasma?

Methodological Answer:

- LC-MS/MS protocols : Use deuterated internal standards (e.g., D-13223) to correct for matrix effects. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) .

- Stability testing : Assess this compound degradation under freeze-thaw cycles, room temperature storage, and long-term freezing (-80°C). No significant degradation observed in human plasma .

- Cross-species validation : Compare rodent and human pharmacokinetics to identify metabolic differences (e.g., CYP3A4 vs. CYP2C19 involvement) .

Advanced Research Question: How can longitudinal cohort studies address limitations in parent-reported this compound benefits for rare diseases (e.g., Juvenile Neuronal Ceroid Lipofuscinosis)?

Methodological Answer:

- Unified Batten Disease Rating Scale (UBDRS) : Quantify motor, cognitive, and functional decline in JNCL patients. Compare this compound-treated vs. untreated cohorts over ≥2 years .

- Bias mitigation : Use blinded assessors and standardized dosing (e.g., 100 mg TID) to reduce placebo effects .

- Adverse event tracking : Monitor liver enzymes (ALT/AST) monthly due to this compound’s hepatotoxicity risk, particularly in pediatric populations .

Basic Research Question: What experimental designs validate this compound’s muscle relaxant properties in vivo?

Methodological Answer:

- Resistance measurement in rats : Use force transducers to record flexor/extensor muscle tone in hind limbs pre- and post-intraperitoneal this compound administration. Dose-response curves (0.1–10 mg/kg) show efficacy at ≥5 mg/kg .

- Comparative studies : Co-administer this compound with anti-parkinsonian agents (e.g., L-Dopa) to assess additive effects. Synergy is confirmed via Student’s t-test (p<0.05) .

- Electrophysiology : In isolated nerve-muscle preparations, measure this compound’s inhibition of polysynaptic reflexes via intracellular recordings .

Advanced Research Question: How does this compound’s dual action on KV7 and GABAA receptors influence experimental design in chronic pain models?

Methodological Answer:

- Mechanistic dissection : Use selective antagonists (e.g., XE991 for KV7; bicuculline for GABAA) to isolate contributions of each pathway in rodent neuropathic pain models .

- Behavioral endpoints : Combine von Frey filaments (mechanical allodynia) and Hargreaves tests (thermal hyperalgesia) to differentiate modality-specific effects .

- Transcriptional profiling : Quantify Kv7.2/7.3 mRNA in dorsal root ganglia post-treatment to assess channel upregulation as a compensatory mechanism .

Basic Research Question: What are the key considerations for replicating this compound’s neuroprotective effects in vitro?

Methodological Answer:

- Cell lines : Use U373 glioblastoma or primary cortical neurons. Pre-treat with this compound (1–10 µM) before inducing oxidative stress (e.g., H₂O₂ or glutamate) .

- Viability assays : MTT or Calcein-AM for metabolic activity; Annexin V/PI staining for apoptosis .

- Calcium imaging : Confirm this compound’s inhibition of NMDA-induced Ca²⁺ influx via Fura-2 AM ratiometric measurements .

Advanced Research Question: What statistical approaches resolve contradictions in this compound’s efficacy across heterogeneous patient populations?

Methodological Answer:

- Meta-regression analysis : Pool data from clinical trials and observational studies, adjusting for covariates (age, disease severity, co-medications) .

- Bayesian hierarchical models : Account for inter-study variability in dosing regimens (e.g., 100 mg vs. 200 mg daily) and outcome measures (pain scores vs. seizure frequency) .

- Sensitivity analyses : Exclude studies with high risk of bias (e.g., unblinded assessments) to assess robustness of conclusions .

Properties

IUPAC Name |

ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUFBMODXQKSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75507-68-5 (maleate(1:1)) | |

| Record name | Flupirtine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048436 | |

| Record name | Flupirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56995-20-1 | |

| Record name | Flupirtine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56995-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupirtine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056995201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupirtine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06623 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flupirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flupirtine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPIRTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOH3ET196H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.